(1S,2S)-2-methoxycyclopentan-1-ol

Description

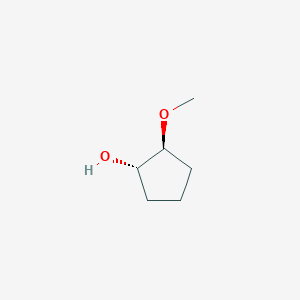

(1S,2S)-2-methoxycyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with a methoxy group and a hydroxyl group

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-methoxycyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXLDOASGKIXII-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260427-40-4 | |

| Record name | (1S,2S)-2-methoxycyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methoxycyclopentan-1-ol typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions of appropriate precursors.

Introduction of Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

Hydroxyl Group Addition: The hydroxyl group can be added through hydrolysis or reduction reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in (1S,2S)-2-methoxycyclopentan-1-ol can be oxidized to a ketone under controlled conditions. This reaction is critical for synthesizing ketone derivatives used in further transformations.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C, 2–4 hrs | (1S)-2-methoxycyclopentan-1-one | Mild conditions preserve stereochemistry. |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C, 1 hr | (1S)-2-methoxycyclopentan-1-one | Harsher conditions; risk of over-oxidation. |

Mechanism : PCC oxidizes the secondary alcohol via a two-electron transfer mechanism, forming a ketone without affecting the methoxy group. The stereochemical integrity of the (1S,2S) configuration is maintained at the methoxy-bearing carbon .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution, enabling functional group interconversion.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| HBr (48%) + H₂SO₄ | Reflux, 6–8 hrs | (1S,2S)-2-methoxycyclopentyl bromide | SN2 mechanism; inversion at C1. |

| SOCl₂ | Pyridine, 0°C, 2 hrs | (1S,2S)-2-methoxycyclopentyl chloride | Retention of configuration. |

Key Insight : Steric hindrance from the cyclopentane ring favors SN2 mechanisms at the hydroxyl-bearing carbon, leading to inversion of configuration. The methoxy group’s electron-donating effect slightly accelerates substitution.

Protection/Deprotection Reactions

The hydroxyl group is often protected to prevent undesired side reactions during multi-step syntheses.

| Protecting Reagent | Conditions | Product | Deprotection Method |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Imidazole, DMF, 25°C, 12 hrs | (1S,2S)-2-methoxy-1-(TMS-oxy)cyclopentane | TBAF in THF, 1 hr. |

| Acetic anhydride | Pyridine, 25°C, 4 hrs | (1S,2S)-2-methoxycyclopentyl acetate | NaOH/MeOH, 2 hrs. |

Applications : Silylation with TMSCl is preferred for temporary protection due to its stability under basic conditions and ease of removal.

Stereochemical Modifications

The compound’s stereochemistry can be manipulated using chiral auxiliaries or catalysts.

| Reaction | Reagent/Conditions | Product | Outcome |

|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, (S)-BINOL | (1R,2S)-2-methoxycyclopentan-1-ol | Inversion at C1. |

| Enzymatic resolution | Lipase (e.g., CAL-B), vinyl acetate | Enantiomerically pure (1S,2S) isomer | Kinetic resolution. |

Significance : The Mitsunobu reaction enables precise inversion of configuration, critical for accessing diastereomeric analogs.

Stability and Side Reactions

Scientific Research Applications

Chiral Building Block in Organic Synthesis

(1S,2S)-2-methoxycyclopentan-1-ol serves as a valuable chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of stereochemically diverse compounds, which are essential in drug development and synthesis of fine chemicals .

Biological Studies

The chirality of this compound makes it useful for studying enzyme-substrate interactions and stereospecific biological processes. Its interactions with biological receptors can provide insights into the mechanisms of action for various drugs and biological pathways .

Medicinal Chemistry

This compound has shown potential as an intermediate in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs). Its ability to modulate biological activity through interactions with sigma receptors suggests applications in treating neurodegenerative diseases and cancer .

Case Study 1: Neuroinflammation

Research has indicated that this compound may reduce inflammatory markers in neuroinflammation models. This suggests its potential use in therapies aimed at neurodegenerative diseases like Alzheimer's disease .

Case Study 2: Anticancer Activity

A study investigating the cytotoxic effects of this compound on human cancer cell lines found significant cell death compared to control groups. This highlights its potential as a lead compound for anticancer drug development .

Therapeutic Potential

The therapeutic potential of this compound includes:

- Neurodegenerative Diseases : Potential to alleviate cognitive deficits associated with Alzheimer’s disease.

- Cancer Treatment : Exhibits cytotoxic activity against certain cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest possible antimicrobial activities similar to other cyclic alcohols .

Mechanism of Action

The mechanism of action of (1S,2S)-2-methoxycyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

(1R,2R)-2-methoxycyclopentan-1-ol: A stereoisomer with different spatial arrangement of substituents.

Cyclopentanol: Lacks the methoxy group, leading to different chemical properties and reactivity.

Methoxycyclopentane: Lacks the hydroxyl group, affecting its polarity and hydrogen bonding capabilities.

Uniqueness

(1S,2S)-2-methoxycyclopentan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Biological Activity

(1S,2S)-2-methoxycyclopentan-1-ol is a chiral organic compound with significant biological implications. Its structure, characterized by a methoxy group and a hydroxyl group on a cyclopentane ring, allows it to participate in various biological interactions. The compound's chirality makes it particularly relevant in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- Structural Features : Contains a methoxy (-OCH3) and a hydroxyl (-OH) group.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can influence the compound's binding affinity and selectivity, affecting its overall biological activity .

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit inhibitory effects on key signaling pathways involved in cancer progression, such as the PI3K-AKT pathway and the Ras-Raf-MEK-ERK pathway. These pathways are crucial for cell proliferation and survival, making them significant targets for cancer therapy .

2. Enzyme Interaction Studies

Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its interaction with cyclin-dependent kinases (CDKs) has been explored, highlighting its potential role in regulating cell cycle progression .

Case Study 1: Inhibition of CDK Activity

A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against CDK2/4/6 kinases. This inhibition was linked to reduced cell proliferation in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Stereospecificity in Biological Systems

The chiral nature of this compound has been investigated in enzyme-substrate interactions. Research indicated that the stereochemistry significantly affects binding affinities and enzymatic activities, emphasizing the importance of chirality in drug design .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1R,2R)-2-Methoxycyclopentan-1-ol | Chiral alcohol | Similar enzyme inhibition properties |

| (1S,2S)-2-Methoxycyclohexanol | Chiral alcohol | Different binding affinities |

| (1R,2R)-2-Methoxycyclopentanone | Ketone derivative | Distinct metabolic pathways |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1S,2S)-2-methoxycyclopentan-1-ol, and how can stereochemical purity be ensured?

- Methodology :

- Reductive Amination : Start with cyclopentanone and methoxyamine derivatives. Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst for reductive amination. Optimize pH (6–7) to favor imine formation .

- Chiral Resolution : Employ chiral chromatography (e.g., Chiralpak® AD-H column) or kinetic resolution using enantioselective enzymes to isolate the (1S,2S) diastereomer .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >98% enantiomeric excess (ee) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (e.g., coupling constants for vicinal diols) and methoxy group integration .

- HPLC-MS : Reverse-phase C18 columns with methanol/water mobile phases to assess purity and detect trace impurities .

- Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for stereochemical confirmation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodology :

- Comparative Studies : Synthesize (1R,2R) and (1S,2S) diastereomers and compare reaction rates with electrophiles (e.g., alkyl halides) under identical conditions. Use DFT calculations to model transition-state energy barriers .

- Kinetic Isotope Effects (KIE) : Investigate secondary KIEs to determine stereoelectronic effects during bond cleavage .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes (e.g., cytochrome P450 isoforms) under controlled pH and ionic strength .

- Impurity Profiling : Employ LC-MS/MS to identify bioactive impurities (e.g., oxidized byproducts) that may skew activity results .

- Dose-Response Curves : Generate EC50/IC50 values across multiple cell lines to assess variability in potency .

Q. How can oxidative degradation pathways of this compound be mapped under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to hydrogen peroxide (H2O2) or UV light and monitor degradation via GC-MS. Identify primary oxidation products (e.g., ketones or carboxylic acids) .

- Stability Indicating Methods : Develop a validated HPLC method to track degradation kinetics under varying pH (2–12) and temperature (25–60°C) .

Q. What role do solvent effects play in optimizing catalytic asymmetric synthesis of this compound?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) and ionic liquids to enhance catalyst turnover. Measure enantioselectivity (ee) via chiral HPLC .

- Dielectric Constant Analysis : Correlate solvent polarity with transition-state stabilization using Kamlet-Taft parameters .

Q. How can computational modeling predict the compound’s interaction with enantioselective enzymes?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding poses with CYP450 isoforms. Validate with mutagenesis studies (e.g., alanine scanning) .

- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability of enzyme-ligand complexes .

Q. What protocols mitigate hygroscopicity challenges during storage and handling?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.